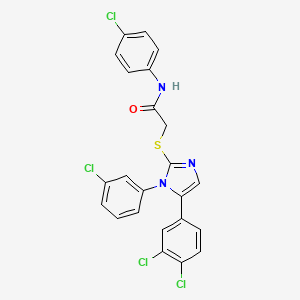

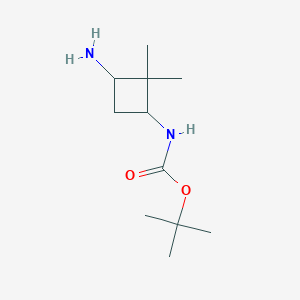

![molecular formula C21H21ClN4OS3 B2849591 Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351612-95-7](/img/structure/B2849591.png)

Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have also been studied for their anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . Molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

Benzothiazole derivatives have shown significant inhibition potency against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their C, H, and N analysis . Further details about the specific physical and chemical properties of “Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride” are not available in the retrieved papers.科学研究应用

Biochemistry and Medicinal Chemistry

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are involved in a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made. These advances include the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Materials Science

Benzothiazoles are widely used in materials science. They are used as vulcanization accelerators, antioxidants, plant growth regulators . They also find use in imaging reagents, fluorescence materials, and electroluminescent devices .

Synthesis of Fluorine-Containing Derivatives

The synthesized fluorinated (benzo[d]imidazol-2-yl)methanols may serve as excellent bench compounds for the synthesis of a systematic series of fluorine-containing derivatives to study structure–property correlations in various fields of research from medicine to materials science .

Crystal Structure Analysis

The molecular and crystalline structures of most benzothiazole compounds can be solved by X-ray diffraction analysis. This makes it possible to reveal the influence of the number and arrangement of fluorine atoms in the benzene cycle on the formation of intermolecular hydrogen bonds .

H-Bonded Structure Analysis

The more fluorine atoms are present in a compound, the higher the dimensionality of the H-bonded structure is. Moreover, the presence of fluorine atoms in the synthesized compounds leads to the emergence of C–F…π interactions affecting crystal packing .

未来方向

The future directions in the research of benzothiazole derivatives could involve further exploration of their anti-inflammatory and anti-tubercular properties . Additionally, the development of new methods for the natural product inspired bioactive glycohybrids could be a potential area of research .

作用机制

Target of Action

The primary targets of Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride are the quorum sensing pathways in bacteria . These pathways play a crucial role in bacterial cell-cell communication, allowing bacteria to respond to external factors such as nutrient availability and defense mechanisms .

Mode of Action

This compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Biochemical Pathways

The affected biochemical pathways are primarily those involved in bacterial cell-cell communication, specifically the quorum sensing pathways . The downstream effects of inhibiting these pathways include a reduction in biofilm formation, virulence production, and other pathogenic behaviors .

Result of Action

The result of the compound’s action is a disruption in the bacteria’s ability to coordinate host toxic behaviors . This includes a reduction in biofilm formation, virulence production, and other pathogenic behaviors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nutrient availability can affect the activity of the quorum sensing pathways, thereby influencing the compound’s efficacy . .

属性

IUPAC Name |

1,3-benzothiazol-2-yl-[4-[2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS3.ClH/c26-21(20-23-15-4-1-2-5-18(15)29-20)25-11-9-24(10-12-25)8-7-19-22-16(14-28-19)17-6-3-13-27-17;/h1-6,13-14H,7-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSLUPZXZVRRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=NC(=CS2)C3=CC=CS3)C(=O)C4=NC5=CC=CC=C5S4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

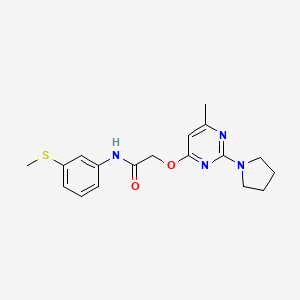

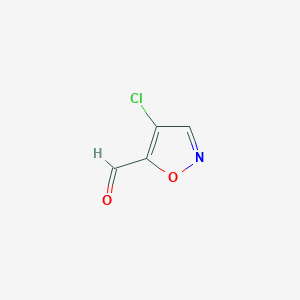

![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)

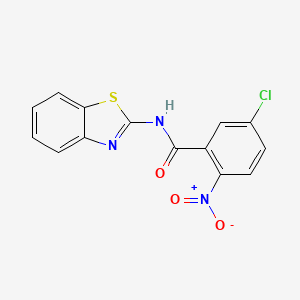

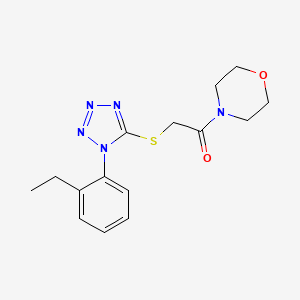

![3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2849515.png)

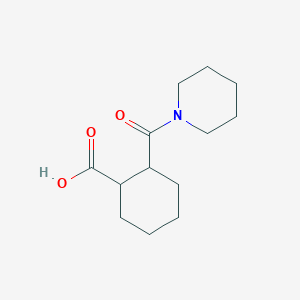

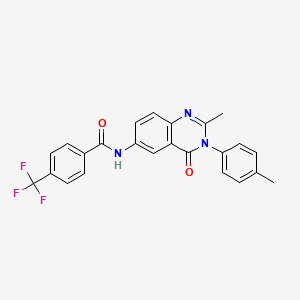

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2849519.png)

![5-Bromo-2-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849520.png)

![5-[2-(2-Chlorophenyl)diazenyl]-2-methyl-4-phenylpyrimidine](/img/structure/B2849521.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2849530.png)